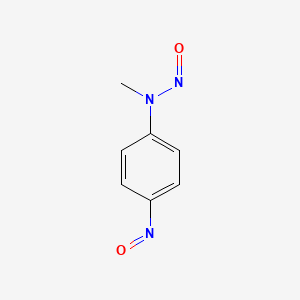

N-Methyl-N,4-dinitrosoaniline

Description

Significance in Chemical Classification (e.g., as a Dinitroso Aromatic Amine)

N-Methyl-N,4-dinitrosoaniline is classified as a dinitroso aromatic amine. This classification is significant due to the distinct chemical characteristics imparted by both the aromatic amine structure and the two nitroso (-NO) groups. Aromatic amines, in general, are a cornerstone of organic chemistry, serving as precursors to a vast array of materials, including dyes and pharmaceuticals. numberanalytics.com The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations. slideshare.net

The presence of two nitroso groups further defines the compound's chemical significance. Nitroso compounds are known for their rich organic chemistry, participating in dimerization processes and addition reactions. rsc.org The nitroso groups in this compound influence its reactivity, making it a participant in various chemical reactions such as nucleophilic substitutions and reductions. cymitquimica.com The study of dinitroso compounds, where two nitroso groups are present in the same molecule, is an emerging area of research, distinct from the more extensively studied mono-nitroso compounds. rsc.orgnih.gov The potential for intramolecular interactions between the nitroso groups can lead to unique chemical behaviors and the formation of complex structures. nih.gov

Historical Context of Academic Inquiry into Dinitroso Compounds

The academic investigation into dinitroso compounds has a history that extends back to the late 19th century. One of the earliest reports in this area was the description of a polymeric dinitrosobenzene in 1887. nih.gov Much of the early research focused on the synthesis and characterization of these molecules, with significant attention given to the structural possibilities arising from the two nitroso groups. researchgate.netnih.gov

A notable aspect of the historical study of dinitroso compounds has been the investigation of intramolecular interactions. For instance, attempts to synthesize o-dinitrosobenzenes led to the discovery of furoxan ring structures, which form due to an interaction between the two nitroso groups. nih.gov The thermal dissociation of certain "cis-fixed" azodioxy compounds to yield dinitroso compounds was another area of early investigation, with a key example being reported in 1898. nih.gov These historical studies laid the groundwork for understanding the complex chemistry of dinitroso compounds, including their potential for polymerization and the formation of heterocyclic systems. nih.gov While much of the historical focus has been on C-nitroso compounds, the study of compounds like this compound, which also contains N-nitroso functionality, contributes to the broader understanding of this class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-nitrosophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGUJLASXUBMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020839 | |

| Record name | N-Methyl-N,4-dinitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-80-9 | |

| Record name | N-Methyl-N,4-dinitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dinitrosomethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N,4-dinitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N,4-dinitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,4-DINITROSO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4PP0E8KPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of N Methyl N,4 Dinitrosoaniline

Precursor Compounds and Reaction Pathways

The reaction pathway typically begins with the N-nitrosation of N-methylaniline to form the intermediate, N-methyl-N-nitrosoaniline . orgsyn.org This reaction is generally carried out by treating N-methylaniline with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). orgsyn.org

The second step is the C-nitrosation of the aromatic ring. The direct electrophilic substitution of a nitroso group onto the para-position of N-methyl-N-nitrosoaniline is not a direct reaction. wikipedia.org Instead, the N-nitroso intermediate undergoes an acid-catalyzed intramolecular rearrangement known as the Fischer-Hepp rearrangement . wikipedia.orgrsc.org In this rearrangement, the nitroso group migrates from the nitrogen atom to the para-position of the benzene (B151609) ring, yielding the final product, N-Methyl-N,4-dinitrosoaniline. wikipedia.org Evidence suggests this is an intramolecular process, meaning the nitroso group moves within the same molecule rather than detaching and reattaching from the solution. rsc.orgrsc.org

Multistep Synthetic Routes to this compound

The laboratory synthesis of this compound is a well-established multistep procedure.

Step 1: Synthesis of N-methyl-N-nitrosoaniline The first stage involves the reaction of N-methylaniline with nitrous acid. orgsyn.org A common procedure involves dissolving N-methylaniline in an aqueous acidic solution, typically hydrochloric acid, and cooling the mixture to a low temperature (usually 0-10°C) using an ice bath. orgsyn.org An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature and stirring vigorously. orgsyn.org The low temperature is crucial to prevent the decomposition of the unstable nitrous acid and to control the exothermic reaction. The N-methyl-N-nitrosoaniline intermediate often separates as an oily layer. orgsyn.org

Step 2: Fischer-Hepp Rearrangement to this compound The N-methyl-N-nitrosoaniline intermediate is then subjected to the Fischer-Hepp rearrangement. This is achieved by treating the intermediate with a strong acid, most commonly hydrochloric acid. wikipedia.org The reaction involves the protonation of the N-nitrosamine, which facilitates the migration of the nitroso group to the aromatic ring. rsc.org The rearrangement specifically forms the para-substituted product, as substitution ortho to the amine group is virtually unknown. wikipedia.org The final product, this compound, is a solid that can be isolated from the reaction mixture.

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of acid, temperature, and reaction time.

Acid Catalyst: The Fischer-Hepp rearrangement is highly dependent on the acid used. Hydrochloric acid is generally the most effective catalyst for this transformation, leading to good chemical yields. wikipedia.org The use of other acids often results in poorer yields. wikipedia.org However, excessive acid concentrations (e.g., >10M sulfuric acid) can suppress the rearrangement. wikipedia.org

Temperature: The initial N-nitrosation step requires low temperatures (below 10°C) to ensure the stability of the reactants and intermediates. orgsyn.org The subsequent rearrangement step is also typically conducted under controlled temperature conditions.

Nucleophiles: The presence of strong nucleophiles can compete with the intramolecular rearrangement, leading to a decrease in the yield of the desired product and the formation of a denitrosated side product, N-methylaniline. rsc.org

Recent research has also explored metal-catalyzed C-H activation as an alternative route for functionalizing N-nitrosoanilines, although this is typically for creating different derivatives rather than the specific dinitroso compound. nih.govfrontiersin.orgresearchgate.net

Chemical Yield and Purity Considerations in Laboratory Synthesis

For the first step, the synthesis of N-methyl-N-nitrosoaniline from high-quality N-methylaniline can be very efficient, with reported yields ranging from 87–93%. orgsyn.org

The yield of the Fischer-Hepp rearrangement to the final product is generally described as good when using hydrochloric acid. wikipedia.org For a similar substrate, 3-methoxy-N-methyl-N-nitrosoaniline, the rearrangement in aqueous acid can yield over 90% of the p-nitroso product. rsc.org However, this can drop in the presence of competing nucleophiles. rsc.org

The final product is typically a yellow solid. pharmaffiliates.comcymitquimica.com Purification is usually achieved by standard laboratory techniques such as recrystallization from an appropriate solvent to remove any unreacted starting materials, intermediates, or byproducts. The purity of the final compound can be assessed using methods like melting point determination and spectroscopic analysis.

Advanced Chemical Reactivity and Transformation Mechanisms of N Methyl N,4 Dinitrosoaniline

Electrophilic Reaction Pathways

The versatile electronic profile of nitroso compounds allows them to function as electrophiles. researchgate.net The N-nitroso group, in particular, renders the nitroso-nitrogen weakly electrophilic. nih.gov This opens the possibility for reactions with strong nucleophiles.

While specific studies on the electrophilic substitution reactions of N-Methyl-N,4-dinitrosoaniline are not extensively detailed in the provided research, the reactivity of analogous compounds provides insight. For instance, the related compound N-Methyl-4-nitroaniline, which features a nitro group instead of a C-nitroso group, demonstrates reactivity in electrophilic aromatic substitution. chemicalbook.com The electron-withdrawing nature of the nitro group in that molecule activates the aromatic ring to certain transformations, a principle that can be extended to the dinitroso analogue. chemicalbook.com The presence of the N-nitroso and C-nitroso groups on the aniline (B41778) ring would be expected to influence the regioselectivity of any electrophilic attack.

Nucleophilic Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of its nitroso groups, which can participate in nucleophilic substitution reactions. cdnsciencepub.comca.gov As a class, N-nitrosamines are susceptible to nucleophilic attack at the weakly electrophilic nitroso-nitrogen. nih.gov Strong nucleophiles, such as organolithium and Grignard reagents, can attack this site. nih.gov This reaction typically proceeds through an unstable oxyhydrazine intermediate that subsequently eliminates to form other products. nih.gov

This reactivity is harnessed in polymer chemistry, where this compound is used as a curing agent or chemical modifier. chemsrc.comchemspider.com In these applications, it likely reacts with nucleophilic sites within the polymer matrix or on the surface of fillers to form covalent bonds, thereby altering the material's properties. fda.gov

Redox Chemistry and Reduction Mechanisms

The nitroso groups in this compound are key to its redox chemistry, making the compound susceptible to reduction. cdnsciencepub.com While the specific reduction products of MNDA are not detailed, the behavior of the closely related compound N-methyl-4-nitroaniline (MNA) under reducing conditions offers a strong parallel. The reduction of MNA has been reported to yield N-methyl-p-phenylenediamine (MPD). researchgate.net This transformation occurs under anaerobic conditions in the presence of a co-contaminant like perchlorate. researchgate.net Given the chemical similarity, it is plausible that the C-nitroso group (at position 4) and the N-nitroso group of MNDA would be reduced to their corresponding amino groups under similar conditions, potentially forming N-methyl-p-phenylenediamine.

Photochemical Decomposition and Light-Induced Transformations

The photochemistry of N-nitroso compounds, particularly N-nitrosamines, has been studied extensively and provides a framework for understanding the light-induced transformations of this compound. The photolysis of N-nitrosamines and N-nitrosamides is known to be an efficient process, often initiated by UV light irradiation in acidic media. cdnsciencepub.comnih.gov

Thermal Degradation and Stability Mechanisms

This compound exhibits thermal instability. When heated to decomposition, it is reported to emit toxic fumes containing nitrogen oxides (NOx). researchgate.net This decomposition pathway highlights its potential hazards at elevated temperatures.

However, this thermal reactivity is also exploited in industrial applications. The compound is used in the heat treatment of rubber stocks, particularly those containing reinforcing fillers like carbon black. researchgate.netchemmethod.com In this context, it acts as a chemical modifier. chemsrc.com The thermal treatment of polymer compounds containing this compound can significantly reduce undesirable structure effects, such as the aggregation of filler particles. researchgate.netchemmethod.com This suggests that at controlled processing temperatures, the thermal degradation of the molecule proceeds through a mechanism that promotes chemical interaction between the polymer and filler particles, rather than simply breaking down into volatile toxic components. nih.govfda.gov

Chemical Interactions with Polymer Matrices

This compound has been recognized for its significant role as a chemical modifier in elastomer technology, particularly for Butyl rubber. chemsrc.com Its primary function is to improve the interaction between the polymer matrix and reinforcing fillers, such as carbon black and silica. nih.govfda.gov This enhanced interaction leads to a more robust composite material with improved physical and dynamic properties. fda.gov

The addition of this compound during the mixing process, which can be carried out at conventional times and temperatures in a Banbury mixer, modifies the polymer. chemsrc.com This modification is believed to create stronger bonds between the filler surface and the elastomer chains. The result is a reduction in filler flocculation (the Payne effect), which is the strain-dependent breakdown of the filler network. fda.gov By mitigating this effect, the compound helps to improve dynamic properties, increase modulus, and enhance resilience in the final vulcanized rubber product. chemsrc.comfda.gov Though used commercially, its application has been curtailed due to toxicity concerns. fda.gov

Reported Effects of this compound in Polymer Composites

| Polymer System | Filler | Observed Effect | Application Benefit | Source(s) |

|---|---|---|---|---|

| Butyl Rubber | Carbon Black / Non-Black Fillers | Chemical modification of the polymer, improved resilience. | Improved properties in vulcanizates. | chemsrc.com |

| Rubber Stocks | Structural Carbon Blacks | Greatly reduces filler structure effects upon heat treatment. | Improved dynamic properties. | researchgate.netchemmethod.com |

| Rubber Compounds | Carbon Black / Silica | Increases filler-polymer interaction, reduces the Payne Effect. | Higher modulus, lower heat build-up. | fda.gov |

Spectroscopic Characterization and Structural Elucidation of N Methyl N,4 Dinitrosoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of N-Methyl-N,4-dinitrosoaniline. By analyzing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The spectrum would be characterized by signals from the N-methyl group and the aromatic protons.

Aromatic Protons: The para-substitution on the benzene (B151609) ring by the N-methyl-N-nitroso group and the C-nitroso group is expected to produce a complex splitting pattern for the aromatic protons. This would likely appear as an AA'BB' system, a set of two symmetric multiplets, in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The exact chemical shifts are influenced by the electron-withdrawing nature of the two nitroso groups. For comparison, the aromatic protons in the related N-Methyl-4-nitroaniline show two doublets around 8.0 ppm and 6.6 ppm. chemicalbook.comresearchgate.net

N-Methyl Protons: The three protons of the N-methyl group (–NCH₃) are chemically equivalent and would appear as a single, sharp singlet. The chemical shift of this singlet is anticipated in the range of δ 3.0-3.5 ppm, shifted downfield due to the deshielding effect of the adjacent N-nitroso group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic C-H | ~6.5 - 8.5 | AA'BB' System (Two Multiplets) | 4H |

| N-Methyl (N-CH₃) | ~3.0 - 3.5 | Singlet | 3H |

This table is based on established chemical shift principles and data from analogous structures.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, a total of five distinct carbon signals are expected in a noise-decoupled spectrum, as the para-substituted ring contains four unique carbon environments plus the methyl carbon.

Aromatic Carbons: Four signals are predicted for the benzene ring carbons.

Two signals for the quaternary (ipso) carbons directly attached to the substituent groups (C–N and C–NO). Their chemical shifts would be highly dependent on the electronic effects of the nitroso groups.

Two signals for the protonated aromatic carbons (C-H). For comparison, the aromatic carbons in N-Methyl-4-nitroaniline appear between 110 and 155 ppm. chemicalbook.com

N-Methyl Carbon: A single signal corresponding to the methyl carbon (–NCH₃) would be present, typically observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-N (ipso) | 140 - 160 |

| C-NO (ipso) | 150 - 170 |

| Aromatic CH | 110 - 140 |

| N-CH₃ | 30 - 40 |

This table provides estimated chemical shift ranges based on known substituent effects and data from similar compounds. researchgate.netspectrabase.com

¹⁵N NMR spectroscopy is particularly powerful for characterizing N-nitroso compounds, as it directly probes the nitrogen atoms within the key functional groups. rsc.org this compound contains three nitrogen atoms in two different types of nitroso environments: a nitrosamine (B1359907) (N-nitroso) group and an aromatic C-nitroso group. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment of the nitrogen atom.

C-Nitroso Group (Ar-N=O): The nitrogen atom of an aromatic C-nitroso group exhibits a chemical shift over a very broad range, reported to be from approximately +418 to +913 ppm. researchgate.net This extreme deshielding is a characteristic feature.

N-Nitroso Group (R₂N-N=O): This group contains two distinct nitrogen atoms. For unsymmetrically substituted nitrosamines, the nitrogen atom bonded to the organic substituents (N1) resonates at a significantly different field than the terminal nitrogen atom (N2). Reported chemical shift ranges are approximately -103 to -154 ppm for N1 and +157 to +177 ppm for N2 (referenced to NaNO₃). researchgate.net

The significant difference in chemical shifts allows for the unambiguous identification of the different nitrogen-containing functional groups within the molecule. acs.orgresearchgate.net

Table 3: General ¹⁵N NMR Chemical Shift Ranges for Nitroso Groups

| Nitrogen Environment | General Chemical Shift Range (δ, ppm) |

| Aromatic C-Nitroso (Ar-N =O) | +418 to +913 researchgate.net |

| Nitrosamine (-N -N=O) | -103 to -154 researchgate.net |

| Nitrosamine (-N-N =O) | +157 to +177 researchgate.net |

Chemical shifts are relative to a standard like ammonia (B1221849) or nitromethane (B149229) and may require conversion. researchgate.net

Carbon-13 (¹³C) NMR Applications

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The UV-Vis spectrum of this compound is governed by the electronic transitions within its two primary chromophores: the aromatic C-nitroso group and the N-nitrosamine group. The presence of these groups is expected to result in a characteristic absorption pattern.

C-Nitroso Chromophore: Aromatic C-nitroso compounds are typically intensely colored due to a low-energy n→π* transition of the nitroso group, which absorbs light in the visible region, often between 650 and 750 nm. A more intense π→π* transition is expected in the UV region, typically around 280-330 nm.

N-Nitrosamine Chromophore: The N-nitroso group exhibits two characteristic absorption bands: a weak n→π* transition in the near-UV region (around 340-370 nm) and a stronger π→π* transition at a shorter wavelength in the UV region (around 230-250 nm). The general principles of these absorptions are applicable from related compounds like N-methyl-N-nitrosobenzenamine. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₇N₃O₂. chemspider.comlgcstandards.com

Molecular Ion: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 165.0538 u. chemspider.com A measured exact mass has been reported as 165.0536 u. bham.ac.uk In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 165.

Fragmentation Pattern: The fragmentation of this compound under EI conditions is predicted to follow pathways characteristic of both nitrosamines and aromatic nitroso compounds. The principles of fragmentation can be inferred from related structures like N-methyl-N-nitrosobenzenamine. nist.gov

A primary and very characteristic fragmentation for both N-nitroso and C-nitroso compounds is the loss of a nitric oxide radical (•NO), which would result in a fragment ion at m/z 135 (M-30).

Subsequent loss of the second •NO radical could lead to a fragment at m/z 105.

Cleavage of the N-N bond in the nitrosamine moiety could lead to the formation of a fragment corresponding to the loss of the N-methyl-N-nitroso group or related fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 165 | [C₇H₇N₃O₂]⁺˙ (Molecular Ion) |

| 135 | [C₇H₇N₂O]⁺ (Loss of •NO) |

| 105 | [C₇H₇N]⁺ (Loss of 2 x •NO) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Computational Spectroscopic Predictions

Modern computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for confirming experimental findings and assigning complex spectra. rsc.org

For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to predict its spectroscopic parameters. The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate NMR chemical shifts with a high degree of accuracy. researchgate.net Such calculations can:

Determine the most stable three-dimensional conformation of the molecule.

Predict the ¹H and ¹³C NMR chemical shifts for this geometry. Comparing these predicted spectra with experimental data provides strong support for the structural assignment.

Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT), which can help assign the observed electronic transitions to specific molecular orbitals.

These computational predictions serve as a powerful complement to experimental data, providing a deeper understanding of the relationship between the molecule's structure and its spectroscopic properties. rsc.orgnmrdb.org

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a critical physicochemical property that describes the size and shape of an ion in the gas phase. In modern analytical chemistry, particularly in the field of metabolomics and the identification of small molecules, CCS values derived from ion mobility-mass spectrometry (IM-MS) serve as a highly valuable molecular descriptor. nih.govnih.gov This technique separates ions based on their size, shape, and charge, providing an orthogonal dimension of separation to traditional liquid chromatography and mass spectrometry. nih.gov The resulting CCS value is a robust and reproducible identifier that can significantly increase the confidence in the structural elucidation of a compound, helping to distinguish between isomers that are otherwise indistinguishable by mass alone. nih.govnih.gov

The generation of CCS values for a vast number of compounds is often achieved through predictive modeling. nih.govmdpi.com Researchers utilize machine learning algorithms trained on large, curated databases of experimentally determined CCS values from thousands of molecular standards. nih.govmdpi.com These predictive tools, such as DarkChem and DeepCCS, can calculate theoretical CCS values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) for molecules that have not yet been analyzed experimentally. hmdb.ca

A comprehensive search of publicly available chemical databases and scientific literature, including PubChem and the Human Metabolome Database (HMDB), did not yield specific predicted Collision Cross Section (CCS) values for this compound (CAS 99-80-9). hmdb.canih.govguidechem.com

For illustrative purposes, the following table displays experimental CCS data for the related compound N-methyl-N-nitrosoaniline (CAS 614-00-6). It is crucial to note that this data is for a different, though structurally similar, molecule and the values are from experimental measurement, not prediction. nih.gov

Table 1: Experimental CCS Values for N-methyl-N-nitrosoaniline

| Adduct | CCS Type | Buffer Gas | Ionization | CCS Value (Ų) | Data Source |

|---|---|---|---|---|---|

| [M+H]⁺ | DT | N₂ | ESI+ | 125.1 | TOXCAST nih.gov |

This interactive table presents experimental data for a related compound and is for illustrative purposes only.

The availability of such data for this compound would similarly aid in its unambiguous identification in complex mixtures analyzed by IM-MS techniques. The continued expansion of experimental and in-silico CCS libraries is a key area of development in analytical chemistry, promising to enhance the speed and confidence of small molecule identification in the future. nih.govmdpi.com

Theoretical and Computational Chemistry of N Methyl N,4 Dinitrosoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and structure of molecules from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a popular tool in chemistry and materials science for calculating properties like ground state energy, electron density, and orbital energies. researchgate.net The theory is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. researchgate.net

While specific, in-depth DFT studies focusing exclusively on the electronic structure of N-Methyl-N,4-dinitrosoaniline are not detailed in available literature, this methodology is integral to the computational assessment of this and related compounds. For instance, in broader studies of N-nitroso compounds, quantum chemistry methods, which include DFT, are employed to calculate essential molecular descriptors. nih.govinoteexpress.com One such descriptor is the energy of the Highest Occupied Molecular Orbital (E-HOMO), which is crucial for understanding a molecule's reactivity and ionization potential. mdpi.com Molecules with higher E-HOMO values are more capable of donating electrons, indicating greater reactivity. mdpi.com

Ab initio quantum chemistry methods are computational approaches based entirely on theoretical principles, without the inclusion of experimental data. These methods solve the Schrödinger equation to provide highly accurate predictions of molecular properties. While these methods are computationally intensive, they provide a fundamental understanding of molecular behavior.

Specific research applying ab initio methods to predict the molecular properties of this compound is not prominently featured in the reviewed literature. However, these techniques represent a foundational approach in computational chemistry for obtaining precise molecular geometries, vibrational frequencies, and electronic properties for a wide range of chemical compounds.

Density Functional Theory (DFT) Applications for Electronic Structure

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a variety of computational techniques used to represent and simulate the behavior of molecules. These approaches are essential for generating the three-dimensional structures of molecules that serve as the input for quantum chemical calculations.

For this compound, molecular modeling is a prerequisite for the calculation of the various descriptors used in quantitative structure-activity relationship (QSAR) studies. nih.govinoteexpress.com These models are optimized to find the lowest energy conformation of the molecule, which is then used to calculate properties like polarizability and ionization potential. While detailed molecular dynamics simulations specifically for this compound are not described in the available search results, the use of its modeled structure is implicit in the QSAR studies that include it. nih.govinoteexpress.com In other contexts, heat treatment with this compound has been noted to reduce structure effects in rubber/carbon black vulcanizates, suggesting its interaction and influence within a material matrix could be a subject for future simulation studies. researchgate.net

Computational Prediction of Molecular Descriptors

Computational methods are extensively used to predict molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors are vital for developing QSAR models that correlate chemical structure with biological activity or toxicity.

A significant QSAR study on the acute oral toxicity of 80 N-nitroso compounds, including this compound, identified several key molecular descriptors that govern toxicity. nih.govinoteexpress.commdpi.com The study combined descriptors calculated via quantum chemistry methods with those from other software to build its predictive models. nih.govinoteexpress.com

Polarizability is a measure of how easily the electron cloud of an atom or molecule can be distorted by an external electric field. It is a crucial factor influencing intermolecular interactions.

In the context of N-nitroso compounds, polarizability has been identified as one of the three main factors associated with their acute oral toxicity. nih.govmdpi.com The QSAR models developed in the study utilized descriptors related to polarizability. nih.gov For instance, the Moran autocorrelation descriptor MATS4i, which is weighted by ionization potential, and MATS6p, weighted by polarizability, were found to be significant in these models. mdpi.com These findings indicate that the way this compound interacts with its biological environment through electronic polarization is a key determinant of its toxicological profile.

Ionization Potential (IP) is the energy required to remove an electron from a gaseous atom or molecule. It is a fundamental measure of a molecule's reactivity and its ability to participate in charge-transfer interactions.

Alongside polarizability, IP was found to be a primary property associated with the acute oral toxicity of N-nitroso compounds. nih.govmdpi.com The energy of the highest occupied molecular orbital (E-HOMO), a quantum chemical descriptor, is directly related to IP through Koopman's theorem and serves as a measure of a molecule's nucleophilicity. mdpi.com A high E-HOMO value suggests that the molecule can donate electrons more easily. mdpi.com The QSAR study demonstrated that descriptors related to IP are critical for predicting the toxicity of compounds like this compound, highlighting the role of its electron-donating capability in its mechanism of action. nih.govmdpi.com

Interactive Data Tables

Table 1: Key Factors Influencing Acute Oral Toxicity of N-Nitroso Compounds

This table summarizes the main properties identified in QSAR studies as being associated with the toxicity of N-nitroso compounds, a class that includes this compound. nih.govmdpi.com

| Property | Significance in Toxicity Models | Associated Descriptors |

| Polarizability | A primary factor influencing toxic effects. | MATS6p (Moran autocorrelation of lag 6 weighted by polarizability) |

| Ionization Potential (IP) | A primary factor related to molecular reactivity and toxicity. | E-HOMO (Highest Occupied Molecular Orbital energy), MATS4i (Moran autocorrelation of lag 4 weighted by ionization potential) |

| Presence of C-O Bonds | The presence and frequency of C-O bonds were found to be significant. | B01[C-O], F04[C-O] (Atom-pair descriptors for C-O bonds) |

Characterization of Bond Presence and Frequency (e.g., C-O bonds)

The primary bonds of interest in this compound are the N-N bonds of the nitroso groups, the N-C bonds, and the bonds within the aromatic ring. The computational analysis within the broader QSAR study would have implicitly accounted for the electronic effects of the N-nitroso groups on the aniline (B41778) ring structure. The energy of the Highest Occupied Molecular Orbital (EHOMO), a quantum chemistry descriptor, was also identified as a key parameter. nih.govmdpi.com For this compound, the properties of its molecular orbitals are influenced by the interplay of all its constituent bonds.

A more detailed theoretical investigation using methods like Density Functional Theory (DFT) would be required to provide precise vibrational frequencies for all bonds within this compound, including the N=O and N-N stretching and bending modes, as well as the various vibrations of the substituted benzene (B151609) ring. Such studies, while common for many molecules, are not prominently published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity Profiling

QSAR models are powerful computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. For this compound, QSAR methodologies have been employed to predict its toxicity, providing a framework to understand its chemical reactivity profile in a biological context.

A significant QSAR study focused on predicting the acute oral toxicity of a series of N-nitroso compounds, with this compound being one of the compounds in the dataset. nih.gov This research utilized a combination of Genetic Algorithm (GA) for descriptor selection and Multiple Linear Regression (MLR) to build the predictive model. The best-developed GA-MLR model demonstrated a high predictive capability, with a leave-one-out cross-validation coefficient (Q²loo) of 0.7533 and a coefficient of determination for the external test set (R²ext) of 0.7195. nih.gov

The molecular descriptors that were identified as most influential in this model provide a quantitative profile of the chemical reactivity of the compounds studied. For this compound, its specific values for these descriptors contributed to its predicted toxicity. The key descriptors in the most robust QSAR model included:

| Descriptor Type | Descriptor | Chemical Meaning |

| 2D Autocorrelations | MATS6p | Moran autocorrelation of lag 6 weighted by atomic polarizabilities. |

| 2D Autocorrelations | MATS4i | Moran autocorrelation of lag 4 weighted by atomic ionization potentials. |

| Burden Eigenvalues | SpMin7_Bh(i) | Smallest absolute eigenvalue of Burden modified matrix n 7 / weighted by I-state. |

| Topological Charge Indices | JGI4 | Mean topological charge index of order 4, indicating charge transfer between atom pairs. |

| 2D Atom Pairs | B01[C-O] | Presence/absence of a C-O bond. |

| 2D Atom Pairs | F04[C-O] | Frequency of a C-O bond at a topological distance of 4. |

| Quantum Chemistry | EHOMO | Energy of the Highest Occupied Molecular Orbital. Molecules with higher HOMO energy are more reactive. |

This table is based on the descriptors identified in the GA-MLR QSAR model for N-nitroso compounds. nih.gov

The inclusion of descriptors like MATS6p and MATS4i points to the significance of polarizability and ionization potential in the molecule's interactions. nih.govmdpi.com The JGI4 descriptor highlights the importance of charge distribution and transfer within the molecule for its reactivity. nih.gov Furthermore, the EHOMO value is a direct measure of the molecule's nucleophilicity and its readiness to donate electrons in a chemical reaction. nih.govmdpi.com

These QSAR findings suggest that the chemical reactivity of this compound, in the context of its acute oral toxicity, is a multifactorial property influenced by its size, shape, electronic distribution, and the presence of specific structural motifs, even if the latter are absent in the molecule itself but are significant for the class of compounds as a whole.

Advanced Applications in Materials Science and Industrial Chemical Processes

Role as a Chemical Reagent in Complex Organic Synthesis

N-Methyl-N,4-dinitrosoaniline serves as a versatile reagent in organic synthesis. cymitquimica.comchemicalbook.com The presence of two nitroso groups on the aniline (B41778) structure provides distinct functionalities that can be exploited in various chemical transformations. google.com Research has explored its reactivity in reactions such as nucleophilic substitutions and reductions. cymitquimica.com The differing reactivity of the N-nitroso and C-nitroso groups allows for selective reactions, a desirable characteristic in the multi-step synthesis of complex organic molecules. google.com

The utility of this compound as a reagent is highlighted by its application in the chemical modification of polymers, a process that can be considered a form of complex synthesis on a macromolecular scale. google.comallenpress.com This modification involves the chemical interaction of the dinitrosoaniline with the polymer backbone, leading to altered material properties. allenpress.com

Polymer Modification and Elastomer Chemistry

The application of this compound in polymer and elastomer chemistry is well-documented, where it functions to enhance the physical and dynamic properties of rubber compounds. google.comallenpress.com

Application as Vulcanization Accelerators

In the vulcanization of rubber, this compound can act as a promoter or curative. google.com It is sometimes used in conjunction with other curatives, such as dimethylol phenols, to achieve desired cross-linking characteristics in butyl rubber compositions. google.com Additionally, it can be included as a crosslinking aid in peroxide-based curing systems for thermoplastic elastomers, alongside other agents like sulfur and quinone dioxime derivatives. google.comepo.org The use of such aids can lead to a more uniform and controlled crosslinking reaction. google.com

Role as Antioxidants in Polymer Systems

While the primary application of this compound in polymers is not as a traditional antioxidant, its chemical interactions within the polymer matrix can contribute to improved material stability. The modification of the polymer by this compound can enhance the interaction between the polymer and fillers like carbon black, which in turn can lead to improved hysteresis and reduced heat build-up, properties related to the material's resistance to degradation. google.comgoogle.com

Enhancement of Rubber Compounding and Filler Interactions

A significant application of this compound is in improving the interaction between elastomers and fillers, particularly carbon black. google.comgoogle.comallenpress.com This is crucial for achieving desired reinforcement and dynamic properties in rubber compounds. google.com The chemical modification of the polymer with this compound promotes a stronger bond between the rubber and the carbon black particles. google.comallenpress.com This increased interaction is evidenced by an increase in the amount of "bound rubber," which is the portion of the polymer that remains attached to the filler even after solvent extraction. google.com

Table 1: Effect of this compound on Carbon Black Distribution in a 50/50 Natural Rubber/Polybutadiene (B167195) Blend

| Treatment | Carbon Black Location | Observation |

| Untreated Masterbatch | Preferentially in Polybutadiene | A significant portion of the carbon black migrates to the polybutadiene phase. |

| Heat-treated with this compound | Bound to Natural Rubber | Little to no transfer of carbon black to the polybutadiene phase is observed. allenpress.com |

Mechanisms of Action in Improving Dynamic Polymer Properties

The mechanism by which this compound improves the dynamic properties of polymers is primarily through its ability to enhance filler-polymer interaction. google.com The two dissimilar nitroso groups exhibit different functionalities, allowing for a complex reaction with the polymer and the filler surface. google.com This leads to a chemical linkage or "coupling" between the elastomer and the filler particles. google.com

This improved coupling results in a number of beneficial changes to the dynamic properties of the rubber:

Increased Modulus: The material becomes stiffer and more resistant to deformation. google.com

Reduced Hysteresis: Less energy is lost as heat when the material is subjected to cyclic loading and unloading. google.comgoogle.com This is a critical factor in applications like tires, as it relates to lower rolling resistance. google.com

Lower Heat Build-up: The reduction in hysteresis leads to less heat generation within the material during use. google.comgoogle.com

These improvements are a direct consequence of the more efficient transfer of stress from the polymer matrix to the reinforcing filler, which is facilitated by the chemical bridges formed by the action of this compound.

Specialty Additives in Chemical Formulations

Beyond its primary role in rubber compounding, this compound is considered a specialty additive in various chemical formulations. allenpress.com Its ability to chemically modify polymer structures allows for the creation of materials with tailored properties. allenpress.com For instance, the chemical modification of butyl rubber with this additive has been shown to improve resilience in both black and non-black filled stocks across a range of vulcanizing systems. allenpress.com This versatility makes it a valuable tool for formulators seeking to achieve specific performance characteristics in their products. allenpress.com

Environmental Chemical Fate and Abiotic Degradation Mechanisms

Hydrolytic Transformation Pathways in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. This process can be a significant degradation pathway for organic compounds in aquatic environments.

For the related compound, N-Methyl-N-nitrosoaniline , it has been suggested that it may undergo hydrolysis in the environment due to the presence of hydrolyzable functional groups. nih.gov However, without specific studies on N-Methyl-N,4-dinitrosoaniline, its susceptibility to hydrolysis and the resulting transformation products remain uncharacterized.

Photolytic Degradation and Light-Induced Processes in the Environment

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. This can be a primary mechanism for the removal of chemicals from the atmosphere and surface waters.

There is a lack of specific studies on the photolytic degradation of this compound in the environment.

In contrast, for N-Methyl-N-nitrosoaniline , it has been determined that the maximum adsorption of the compound in the UV spectrum is at 270 nm, with adsorption reported up to 350 nm. nih.gov This suggests that N-Methyl-N-nitrosoaniline may be susceptible to direct photolysis by sunlight, as its absorption spectrum extends into the environmentally relevant range of solar radiation (above 290 nm). nih.gov The photolability of the dinitroso compound has been noted in the context of its reaction with polymers, where the N-nitroso group can undergo thermal fission, a process that can also be induced by light. allenpress.com

Oxidative Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals)

Oxidative degradation, particularly the reaction with photochemically-produced hydroxyl radicals (•OH), is a major transformation pathway for organic compounds in the atmosphere and in some aquatic systems.

Specific data on the rate of reaction of this compound with hydroxyl radicals is not available in the current body of scientific literature.

For the analogous compound, N-Methyl-N-nitrosoaniline , the rate constant for its vapor-phase reaction with hydroxyl radicals has been estimated. nih.gov This reaction is predicted to be a significant degradation pathway in the atmosphere, with an estimated atmospheric half-life of about 1.2 days. nih.gov This estimation is based on a model of gas/particle partitioning of semivolatile organic compounds in the atmosphere, where N-Methyl-N-nitrosoaniline is expected to exist primarily as a vapor. nih.gov

Environmental Partitioning and Transport Behavior (Chemical Aspects)

The environmental partitioning and transport of a chemical are governed by its physical and chemical properties, such as its solubility, vapor pressure, and its partitioning between different environmental compartments like water, soil, and air.

Specific experimental or estimated data for key environmental partitioning coefficients for this compound, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available in the reviewed literature.

For the related compound, N-Methyl-N-nitrosoaniline , an estimated Koc value of 154 suggests that it will have moderately high mobility in soil. nih.gov This estimation is derived from an estimated log Kow of 1.49. nih.gov Furthermore, based on an estimated Henry's Law constant, volatilization from moist soil may be a relevant environmental fate process for N-Methyl-N-nitrosoaniline. nih.gov

Table of Environmental Fate Data for N-Methyl-N-nitrosoaniline (for comparison)

| Parameter | Value | Reference |

| Atmospheric Half-life (reaction with •OH) | ~1.2 days (estimated) | nih.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 154 (estimated) | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 1.49 (estimated) | nih.gov |

| Henry's Law Constant | 4.83 x 10⁻⁶ atm-cu m/mole (estimated) | nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways

The classic synthesis of N-nitroso compounds often involves the use of nitrosating agents derived from nitrous acid, which can present environmental and safety challenges. sci-hub.se Consequently, a significant area of emerging research is the development of greener and more sustainable synthetic pathways for N-Methyl-N,4-dinitrosoaniline and related compounds.

Current research efforts are focused on several key areas:

Alternative Nitrosating Agents: Scientists are exploring the use of novel nitrosating agents that are more efficient and generate fewer hazardous byproducts. sci-hub.seresearchgate.net This includes the investigation of reagents like p-toluenesulfonic acid in combination with sodium nitrite (B80452), which has shown promise for the N-nitrosation of secondary amines under mild, heterogeneous conditions. researchgate.net

Catalytic Approaches: Transition-metal-catalyzed reactions are being developed to facilitate the synthesis of N-nitrosoanilines with greater control and efficiency. researchgate.netnih.gov These methods often involve the use of a directing group, such as the nitroso group itself, to guide the reaction to a specific position on the aromatic ring. researchgate.netnih.govfrontiersin.org

One-Pot Syntheses: To improve process efficiency and reduce waste, researchers are designing one-pot procedures where the synthesis of the N-nitrosoaniline is immediately followed by further functionalization, such as C-H activation. nih.govfrontiersin.org

These innovative synthetic strategies aim to make the production of this compound and its derivatives more economically viable and environmentally friendly, opening up new avenues for their application.

In-depth Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new transformations. Modern analytical techniques and mechanistic studies are shedding new light on the complex reactivity of this compound.

Key areas of investigation include:

Photochemistry: The photolytic behavior of N-nitrosoanilines is a subject of ongoing research. acs.orgrsc.org Studies have shown that the primary photochemical process involves the fission of the N-N bond, which can be either homolytic or heterolytic depending on the solvent. rsc.org The influence of solvent character and the presence of oxygen play significant roles in the resulting product distribution. acs.orgrsc.org For instance, photolysis in methanol (B129727) can lead to photosolvolysis, while in aprotic solvents, photooxidation can occur. rsc.org

Thermal Decomposition: The thermal decomposition of this compound is another critical area of study, particularly concerning its stability and potential hazards. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides. guidechem.comnih.gov Understanding the kinetics and products of this decomposition is vital for safe handling and storage.

Transition-Metal-Catalyzed C-H Activation: The nitroso group in N-nitrosoanilines can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netnih.govfrontiersin.org Mechanistic studies, including kinetic isotope effect experiments, suggest that these reactions can proceed through a concerted metalation-deprotonation (CMD) pathway. researchgate.net The ability to selectively functionalize the ortho C-H bond opens up a vast synthetic landscape for creating complex aromatic structures. researchgate.netnih.govfrontiersin.org

These in-depth mechanistic investigations provide a fundamental framework for controlling the reactivity of this compound and harnessing its potential in synthetic chemistry.

Advanced Computational Probes for Intrinsic Chemical Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intrinsic chemical properties and reactivity of molecules like this compound. udayton.edunih.govsrce.hrcore.ac.ukmdpi.com These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

| Area of Investigation | Key Insights from DFT Studies | Relevant Research Focus |

|---|---|---|

| Reaction Mechanisms | Elucidation of transition states and reaction pathways for processes like reduction and alkylation. srce.hrcore.ac.uk | Understanding the regioselectivity of alkylation reactions (N- vs. O-alkylation). core.ac.uk |

| Molecular Structure and Properties | Calculation of molecular geometries, electronic properties, and spectroscopic data. udayton.edumdpi.com | Predicting the stability of different isomers and conformers. core.ac.uk |

| Toxicity Prediction | Development of Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity. mdpi.com | Identifying molecular descriptors that correlate with acute oral toxicity. mdpi.com |

Computational studies are being employed to:

Predict Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the feasibility and selectivity of various chemical transformations. srce.hrcore.ac.uk For example, studies on N-nitrosocarbamate anions have used DFT to investigate the competition between N- and O-alkylation. core.ac.uk

Understand Electronic Structure: These methods provide a detailed picture of the electronic distribution within the molecule, helping to explain its reactivity and spectroscopic properties. udayton.edumdpi.com

Develop Structure-Activity Relationships: By calculating various molecular descriptors, researchers can develop QSAR models to predict the biological activity or toxicity of this compound and its derivatives. mdpi.com This is particularly important given that many N-nitroso compounds are known carcinogens. nih.govcabidigitallibrary.org

The synergy between computational and experimental chemistry is paving the way for a more rational design of new derivatives with tailored properties.

Exploration of Unconventional Applications in Advanced Materials Science

While traditionally used in rubber chemistry and as a synthetic intermediate, the unique chemical properties of this compound are leading to its exploration in advanced materials science. google.com

Emerging applications include:

Polymer Modification: N-nitroso compounds can be used to modify the properties of polymers. google.comnih.gov For instance, this compound has been investigated for improving the properties of butyl rubber vulcanizates. google.com The ability of the nitroso group to participate in various reactions makes it a versatile handle for polymer functionalization.

Surface Chemistry: Disulfide-containing nitrosoarenes have been synthesized and shown to self-polymerize on gold surfaces, forming azodioxy thiolate films. acs.org This opens up possibilities for creating novel surface coatings with tailored properties.

Synthesis of Functional Polymers: The reactivity of the nitroso group can be exploited in the synthesis of novel polymers. researchgate.net For example, nitroso compounds can act as radical traps in atom transfer radical coupling reactions, allowing for the synthesis of well-defined block copolymers. researchgate.net

The exploration of this compound in materials science is still in its early stages, but the initial findings suggest a promising future for this compound in the development of new and functional materials.

Strategies for Chemical Modification and Derivative Synthesis to Tailor Reactivity

The ability to chemically modify the structure of this compound is key to tailoring its reactivity and exploring new applications. Researchers are developing a variety of strategies for synthesizing novel derivatives with specific properties.

| Modification Strategy | Description | Potential Applications |

|---|---|---|

| Substitution on the Aromatic Ring | Introducing various functional groups onto the benzene (B151609) ring to modulate electronic and steric properties. | Fine-tuning reactivity in catalysis and materials science. nih.govfrontiersin.org |

| Modification of the N-Methyl Group | Replacing the methyl group with other alkyl or aryl substituents. nih.gov | Altering solubility and steric hindrance. nih.gov |

| Reactions of the Nitroso Groups | Utilizing the reactivity of the nitroso groups to form new functional moieties. | Synthesis of heterocycles and other complex organic molecules. researchgate.net |

Key strategies for derivative synthesis include:

Ortho-Functionalization: As previously mentioned, transition-metal-catalyzed C-H activation allows for the selective introduction of a wide range of functional groups at the ortho position to the N-nitrosoamino group. researchgate.netnih.govfrontiersin.org This has been used to synthesize derivatives with new carbon-carbon and carbon-heteroatom bonds. researchgate.netfrontiersin.org

Modification of the N-Alkyl Group: Varying the N-alkyl substituent can influence the compound's physical and chemical properties, such as its solubility and steric profile. nih.gov

Transformations of the Nitroso Group: The nitroso groups themselves are reactive functionalities that can be transformed into other chemical moieties, providing access to a diverse range of derivatives.

Through these synthetic strategies, chemists can create a library of this compound derivatives with finely tuned properties, expanding the scope of their potential applications in various fields of chemical science.

Q & A

Q. How do structural modifications of this compound influence its biological activity?

- Introducing electron-withdrawing groups (e.g., -Cl, -NO) at specific positions can enhance electrophilicity and carcinogenic potential. Conversely, bulky substituents may sterically hinder metabolic activation. Systematic SAR studies using substituted analogs are needed to map critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.